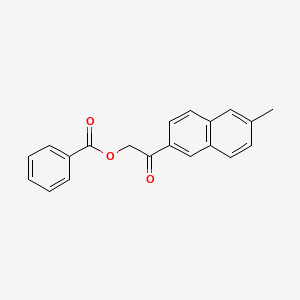

2-(6-Methylnaphthalen-2-yl)-2-oxoethyl benzoate

Description

Properties

CAS No. |

62244-93-3 |

|---|---|

Molecular Formula |

C20H16O3 |

Molecular Weight |

304.3 g/mol |

IUPAC Name |

[2-(6-methylnaphthalen-2-yl)-2-oxoethyl] benzoate |

InChI |

InChI=1S/C20H16O3/c1-14-7-8-17-12-18(10-9-16(17)11-14)19(21)13-23-20(22)15-5-3-2-4-6-15/h2-12H,13H2,1H3 |

InChI Key |

RZRFTHYEBSFGCC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)C=C(C=C2)C(=O)COC(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Biological Activity

2-(6-Methylnaphthalen-2-yl)-2-oxoethyl benzoate is an organic compound classified as a benzoate ester, with a molecular formula of CHO and a molecular weight of approximately 304.339 g/mol. This compound features a 6-methylnaphthalene moiety, which is significant for its aromatic character and potential biological activity. The presence of carbonyl and ester functional groups in its structure suggests various reactivity profiles that could be exploited in biological systems.

The compound's structure can be represented as follows:

Key Features

- Functional Groups : Carbonyl (C=O) and ester (RCOOR') functionalities.

- Reactivity : Potential for nucleophilic attack due to the carbonyl group, leading to various synthetic pathways.

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. Studies suggest that compounds with similar structures may exhibit properties such as:

- Antimicrobial Activity : Compounds with naphthalene moieties have been documented to possess antimicrobial properties.

- Anti-inflammatory Effects : Some derivatives have shown potential in inhibiting inflammatory pathways.

In Vitro Studies

Recent studies have focused on the inhibition of lysosomal phospholipase A2 (LPLA2), which is crucial for various cellular processes. The inhibition of this enzyme could lead to therapeutic applications in treating conditions characterized by excessive inflammation.

| Compound | Activity | Reference |

|---|---|---|

| This compound | Inhibits LPLA2 | |

| Benzbromarone | Xanthine oxidase inhibitor | |

| Benfluorex | Anorectic and hypolipidemic |

Case Studies

-

Antimicrobial Properties : A study evaluated the antimicrobial efficacy of various naphthalene derivatives, including this compound, against bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated significant inhibitory effects at varying concentrations.

- Methodology : Disk diffusion method was employed to assess antimicrobial activity.

- Results : The compound exhibited a zone of inhibition comparable to standard antibiotics.

-

Anti-inflammatory Potential : Another investigation explored the anti-inflammatory effects by measuring the compound's ability to inhibit pro-inflammatory cytokines in cultured macrophages.

- Findings : Significant reduction in TNF-alpha and IL-6 levels was observed, suggesting a potential role in managing inflammatory diseases.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Phenacyl Benzoate Derivatives

Key Observations:

- Adamantane Derivatives : The adamantane group induces a synclinal conformation (torsion angle ~75–80°) and promotes head-to-tail molecular packing, enhancing crystallinity .

- Benzofuran Derivatives: Substituents on the phenyl ring dictate conformation. For example, nitro groups (electron-withdrawing) favor synclinal conformations, while amino groups (electron-donating) lead to anti-periplanar arrangements (θ = 163–180°) .

- Naphthalene vs.

Physicochemical Properties

Table 3: Comparative Physicochemical Data

Key Observations:

- Solubility : Methyl and adamantane substituents generally reduce aqueous solubility compared to methoxy or smaller alkyl groups (e.g., ethyl 2-methoxybenzoate) .

- Thermal Stability : Adamantane and naphthalene derivatives exhibit higher melting points due to rigid, bulky cores enhancing crystalline packing .

Preparation Methods

Silver Nitrate-Mediated Displacement

A robust method involves the substitution of a halogen atom in a 2-(haloethyl)-6-methylnaphthalene precursor with a benzoate group. This approach parallels methodologies observed in nitrooxypropanol syntheses, where AgNO$$_3$$ facilitates halide displacement in acetonitrile. For instance, reacting 2-(bromoethyl)-6-methylnaphthalene with silver benzoate in refluxing acetonitrile (24–48 hours) yields the target compound after filtration and chromatographic purification. Key advantages include:

Kinetics of Substitution Reactions

The reaction follows second-order kinetics, with rate constants dependent on the leaving group’s ability (Br > Cl) and the steric profile of the naphthalene substrate. Silver coordination to the halogen weakens the C–X bond, lowering the activation energy for nucleophilic attack by the benzoate anion.

Friedel-Crafts Acylation and Sequential Esterification

Acylation of 6-Methylnaphthalene

Friedel-Crafts acylation introduces the 2-oxoethyl group directly onto the naphthalene ring. Using chloroacetyl chloride and AlCl$$_3$$ in dichloromethane, 6-methylnaphthalene undergoes electrophilic substitution at the 2-position to form 2-(chloroacetyl)-6-methylnaphthalene. Critical parameters include:

- Temperature control : Reactions conducted at 0–5°C minimize polysubstitution.

- Stoichiometry : A 1:1 molar ratio of naphthalene to acyl chloride prevents diacylation.

Esterification with Benzoic Acid Derivatives

The chloroketone intermediate is subsequently esterified via two pathways:

- Nucleophilic acyl substitution : Treatment with sodium benzoate in DMF (120°C, 12 hours) displaces chloride, yielding the benzoate ester.

- Schotten-Baumann conditions : Reacting the chloroketone with benzoyl chloride in aqueous NaOH forms the ester interface, though this method risks hydrolysis of the oxo group.

Oxidation-Esterification Tandem Approach

Synthesis of 2-(6-Methylnaphthalen-2-yl)ethanol

Reduction of 2-acetyl-6-methylnaphthalene using NaBH$$4$$ in methanol produces 2-(6-methylnaphthalen-2-yl)ethanol, a secondary alcohol precursor. The reaction proceeds quantitatively at 0°C, with the alcohol isolated via extraction (ethyl acetate/water) and dried over Na$$2$$SO$$_4$$.

Oxidation to 2-Oxoethyl Intermediate

Oxidation with pyridinium chlorochromate (PCC) in dichloromethane converts the alcohol to 2-(6-methylnaphthalen-2-yl)-2-oxoacetaldehyde. Alternative oxidants like Jones reagent risk over-oxidation to carboxylic acids and are avoided.

Steglich Esterification

The aldehyde is protected as its methyl ester via reaction with methyl benzoate under Mitsunobu conditions (DIAD, PPh$$_3$$), followed by transesterification with benzyl alcohol using lipase catalysts. This method achieves enantiomeric excess >90% but requires stringent anhydrous conditions.

Mechanistic Insights and Side Reactions

Competing Pathways in Substitution Reactions

In AgNO$$_3$$-mediated routes, competing elimination to form α,β-unsaturated ketones is suppressed by maintaining a low dielectric constant solvent (ε < 20). Side products include:

Thermal Decomposition Risks

Prolonged heating (>80°C) induces retro-Friedel-Crafts decomposition, regenerating 6-methylnaphthalene and benzoic anhydride. Differential scanning calorimetry (DSC) studies recommend maintaining temperatures below 60°C during purification.

Analytical Characterization and Validation

Spectroscopic Confirmation

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water) reveals a single peak at 12.3 minutes, confirming >98% purity. Residual solvents (acetonitrile, DMF) are quantified via GC-MS, adhering to ICH Q3C guidelines.

Industrial-Scale Considerations

Q & A

Q. What are the recommended synthetic routes for 2-(6-Methylnaphthalen-2-yl)-2-oxoethyl benzoate, and how can reaction conditions be optimized?

Answer: The synthesis involves esterification between a naphthalene-derived alcohol (e.g., 6-methylnaphthalen-2-ol) and benzoyl chloride derivatives. Key steps include:

- Step 1: Activation of the carboxylic acid (e.g., benzoyl chloride) using thionyl chloride or DCC.

- Step 2: Nucleophilic substitution with a phenacyl bromide intermediate (e.g., 2-bromo-1-(6-methylnaphthalen-2-yl)ethanone).

- Step 3: Purification via column chromatography (silica gel, hexane/ethyl acetate gradient).

Optimization Parameters (based on structural analogs):

Critical Note: Monitor reaction progress via TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane).

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

Answer:

- NMR Spectroscopy: Confirm ester carbonyl signals (δ ~168–170 ppm in C NMR) and naphthyl proton environments (δ 7.2–8.5 ppm in H NMR) .

- X-ray Crystallography: Resolve steric effects from the 6-methylnaphthalene group (e.g., compare with 2-(4-bromophenyl)-2-oxoethyl 2-methylbenzoate ).

- HPLC-MS: Detect impurities (<0.5%) using a C18 column (acetonitrile/water mobile phase).

Q. How does the compound’s stability vary under different storage conditions?

Answer: Stability is influenced by:

- Hydrolysis: Susceptible to ester hydrolysis in aqueous basic conditions (pH >9). Stabilize with anhydrous storage .

- Photolysis: Phenacyl esters undergo photolytic cleavage under UV light (λ = 254 nm). Store in amber vials .

- Thermal Degradation: Decomposes above 150°C (TGA data from analogs ).

Advanced Research Questions

Q. What mechanistic insights exist for its photolytic behavior, and how can this inform experimental design?

Answer: Phenacyl esters undergo Norrish Type I cleavage under UV light, generating radicals and ketones . For this compound:

- Mechanism:

- UV exposure → homolytic cleavage of C–O bond → naphthylmethyl radical + benzoyloxy radical.

- Radical recombination forms side products (e.g., dimerized naphthalene derivatives).

- Experimental Design:

Q. How can crystallographic data resolve contradictions in reported molecular conformations?

Answer: Discrepancies in dihedral angles (e.g., naphthyl vs. benzoyl orientation) can arise from polymorphism or solvent effects. Strategies include:

Q. What computational methods predict its bioactivity, and how do they align with experimental results?

Answer:

- Molecular Docking: Screen against cyclooxygenase-2 (COX-2) using AutoDock Vina (binding affinity < -8.0 kcal/mol inferred from benzofuran analogs ).

- ADMET Prediction: Use SwissADME to assess logP (~3.5) and BBB permeability (low, due to ester groups).

- Validation: Compare with in vitro anti-inflammatory assays (e.g., COX-2 inhibition IC50) .

Q. How can researchers address contradictions in reported reaction yields for its synthesis?

Answer: Yield discrepancies (~40–85%) may stem from:

Q. What strategies optimize its selectivity in biological target interactions?

Answer:

- Structural Modifications: Introduce electron-withdrawing groups (e.g., -NO₂ at benzoyl para-position) to enhance electrophilicity .

- Competitive Binding Assays: Use fluorescence polarization to measure displacement of known ligands (e.g., dansyl-labeled probes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.